3,4-Bis(benzyloxy)benzoyl chloride
Overview
Description
3,4-Bis(benzyloxy)benzoyl chloride is an organic compound with the molecular formula C21H17ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two benzyloxy groups at the 3 and 4 positions. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Bis(benzyloxy)benzoyl chloride can be synthesized from 3,4-dibenzyloxybenzoic acid. The typical synthetic route involves the reaction of 3,4-dibenzyloxybenzoic acid with thionyl chloride in the presence of a catalytic amount of pyridine. The reaction is carried out under reflux conditions for about 4 hours. After the reaction, the excess thionyl chloride is removed under reduced pressure to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis method. This includes using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,4-dibenzyloxybenzoic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 3,4-dibenzyloxybenzoic acid.
Pyridine: Acts as a catalyst in the synthesis reaction.
Water: Used in hydrolysis reactions.
Major Products Formed
3,4-Dibenzyloxybenzoic Acid: Formed through hydrolysis.
Substituted Benzoyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
3,4-Bis(benzyloxy)benzoyl chloride is used in various scientific research applications, including:
Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs, such as D-Threo-3,4-Dihydroxyphenylserine Hydrochloride, which has applications in treating certain medical conditions.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Chemical Research: It is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives, which are important intermediates in organic synthesis. The presence of benzyloxy groups enhances its reactivity and allows for selective transformations in synthetic processes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzyl Chloride: Similar in structure but with a single benzyloxy group.
3,4-Dibenzyloxybenzoic Acid: The precursor in the synthesis of 3,4-Bis(benzyloxy)benzoyl chloride.
Uniqueness
This compound is unique due to the presence of two benzyloxy groups, which provide steric hindrance and electronic effects that influence its reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Properties
IUPAC Name |
3,4-bis(phenylmethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO3/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMGDNHFWGWLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)Cl)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451490 | |
Record name | 3,4-Bis(benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-54-0 | |
Record name | 3,4-Bis(phenylmethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Bis(benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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